Product packaging for 5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine(Cat. No.:CAS No. 63744-34-3)

5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine

Katalognummer: B1430858
CAS-Nummer: 63744-34-3
Molekulargewicht: 154.56 g/mol
InChI-Schlüssel: JUOACTFGHZKVMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-Chloro-[1,2,4]triazolo[4,3-a]pyrazine is a high-value, halogenated heterocyclic compound that serves as an essential synthetic intermediate in medicinal chemistry and drug discovery. Its primary research application is as a key precursor for the synthesis of novel antimalarial agents, particularly within the Open Source Malaria (OSM) consortium's Series 4 investigations . The chlorine atom at the 5-position provides a reactive site for further functionalization, most notably through nucleophilic aromatic substitution with a variety of primary amines to generate a diverse library of amine analogues for biological screening . The triazolopyrazine scaffold is recognized for its role in designing potent inhibitors believed to target Plasmodium falciparum ATP4ase (PfATP4), a mechanism crucial for the parasite's ion homeostasis . Compounds derived from this scaffold have demonstrated potent in vitro activity against the chloroquine-sensitive P. falciparum 3D7 strain, with some tertiary alkylamine analogues exhibiting IC50 values in the micromolar range (e.g., 9.90 to 23.30 µM) while showing minimal cytotoxicity in human cell lines such as HEK293 . Synthetically, this compound can be prepared from hydrazinylpyrazine precursors using reagents like triethyl orthoformate . It is important to note that during amination reactions, nucleophiles may exhibit tele-substitution, preferentially replacing a substituent at the 8-position rather than the 5-chloro group, which is a critical consideration for reaction planning . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to handle this compound using appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN4 B1430858 5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 63744-34-3

Eigenschaften

IUPAC Name

5-chloro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-1-7-2-5-9-8-3-10(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOACTFGHZKVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=NN=C2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857135
Record name 5-Chloro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63744-34-3
Record name 5-Chloro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Triazolopyrazines

  • The principal method for preparing 5-chloro-substituted derivatives involves nucleophilic displacement of a halogen (often chlorine or bromine) on the triazolopyrazine core.
  • This reaction typically proceeds via an SNAr mechanism where a nucleophile attacks the carbon bearing the halogen, displacing it (ipso-substitution).
  • However, an important observation in this system is the occurrence of tele-substitution , where the nucleophile attacks a position different from the halogen-bearing carbon, leading to positional isomers.

Tele-Substitution Phenomenon

  • Tele-substitution is a less common but significant pathway in the preparation of substituted triazolopyrazines.
  • It involves nucleophilic attack at a carbon atom distant from the halogen, followed by elimination of the halogen from the original position.
  • Factors favoring tele-substitution include increased nucleophile equivalents, decreased base equivalents, softer nucleophiles, less polar solvents, and larger halogens on the electrophile.
  • This reaction can lead to isomeric products that may be difficult to distinguish by standard analytical methods, necessitating careful characterization (e.g., X-ray crystallography).

Synthetic Example from Literature

  • A typical preparation involves reacting 5-bromopyridine-2,3-diamine with coupling agents and subsequent reduction steps to build the triazolopyrazine core, followed by halogenation to introduce chlorine at the 5-position.
  • The reaction mixture is often worked up by extraction with ethyl acetate, washing with saturated aqueous sodium chloride, drying over anhydrous magnesium sulfate, and concentration under reduced pressure.
  • Purification is achieved by flash chromatography or crystallization.

Detailed Reaction Conditions and Procedures

Step Reagents & Conditions Description Outcome
A 5-Bromopyridine-2,3-diamine, DIPEA, butyric acid, HATU, DMF, 50°C overnight Coupling to form amide intermediate Formation of N-(2-amino-5-bromo-3-pyridyl)butanamide
B Lithium aluminum hydride (1 mol/L in THF), THF, -78°C to RT overnight Reduction of amide to amine Formation of amino intermediate
C Halogenation (e.g., chlorination) Introduction of chlorine at 5-position Formation of 5-chloro-triazolo[4,3-A]pyrazine core
D Workup: extraction with EtOAc, washing with sat. NaCl, drying over MgSO4 Purification Isolation of pure product

Note: The exact halogenation step may vary depending on the starting material and desired substitution pattern.

Mechanistic Insights into Substitution Reactions

  • The ipso-substitution mechanism involves nucleophilic attack at the carbon bearing the halogen, forming a Meisenheimer complex intermediate, followed by halide elimination.
  • The tele-substitution mechanism, less common, involves nucleophilic attack at a remote position on the triazolopyrazine ring, followed by proton loss and halide elimination.
  • Experimental evidence from isotope labeling and X-ray crystallography supports these mechanistic pathways.
  • Understanding these mechanisms is crucial to control product distribution and avoid misassignment of isomeric products.

Analytical Characterization and Challenges

  • The 1H NMR spectra of ipso- and tele-substituted isomers are often very similar, with subtle differences in chemical shifts and coupling patterns of hydrogens on the pyrazine ring.
  • X-ray crystallography is often employed to definitively assign substitution positions.
  • Proper characterization is essential to avoid misinterpretation of structure-activity relationships in medicinal chemistry.

Summary Table of Preparation Factors Influencing Substitution

Factor Effect on Substitution Outcome Notes
Nucleophile equivalents Higher favors tele-substitution Excess nucleophile promotes attack at remote position
Base equivalents Lower favors tele-substitution Reduced base concentration shifts mechanism
Nucleophile type Softer nucleophiles favor tele-substitution Nucleophile softness affects site selectivity
Solvent polarity Less polar solvents favor tele-substitution Solvent environment influences reaction pathway
Halogen size Larger halogens favor tele-substitution Steric and electronic effects modulate substitution

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

OSM-S-592 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von OSM-S-592 beinhaltet seine Interaktion mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung übt ihre Wirkung aus, indem sie an diese Ziele bindet und deren Aktivität moduliert. So kann OSM-S-592 beispielsweise die Aktivität eines wichtigen Enzyms hemmen, das am Lebenszyklus des Malariaparasiten beteiligt ist, wodurch verhindert wird, dass sich der Parasit repliziert und Krankheiten verursacht. Zu den an diesem Prozess beteiligten molekularen Wegen gehören Signaltransduktionswege, die das Zellwachstum, die Differenzierung und das Überleben regulieren.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anticancer Activity

5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine derivatives have been investigated extensively for their anticancer properties. These compounds are recognized for their ability to inhibit key signaling pathways involved in tumor growth and metastasis.

Key Findings:

  • c-Met Inhibition : Several studies have demonstrated that derivatives of this compound serve as potent inhibitors of the c-Met kinase. For instance, one derivative showed an IC50 value of 0.005 µM against c-Met kinases, highlighting its potential as a preclinical candidate for cancer therapy .
  • Dual Inhibition : Recent research has synthesized novel derivatives that act as dual inhibitors of both c-Met and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). One promising compound exhibited IC50 values of 26 nM against c-Met and 2.6 µM against VEGFR-2 while demonstrating significant antiproliferative effects on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
Compoundc-Met IC50 (nM)VEGFR-2 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
17l262.60.98 ± 0.081.05 ± 0.171.28 ± 0.25

Antimicrobial Properties

The structural characteristics of this compound contribute to its antimicrobial efficacy. Research indicates that compounds belonging to this class exhibit significant activity against various bacterial strains.

Research Insights:

  • Bacterial Activity : Studies have shown that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, one study reported inhibition zones measuring up to 18 mm against Staphylococcus aureus and 15 mm against Escherichia coli .
Bacterial StrainInhibition Zone (mm)Standard Drug
E. coli15Streptomycin
S. aureus18Streptomycin

Wirkmechanismus

The mechanism of action of OSM-S-592 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. For example, OSM-S-592 may inhibit the activity of a key enzyme involved in the malaria parasite’s life cycle, thereby preventing the parasite from replicating and causing disease . The molecular pathways involved in this process include signal transduction pathways that regulate cell growth, differentiation, and survival.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects : The 5-chloro derivative exhibits higher thermal stability compared to nitro- or iodo-substituted analogs, which decompose at elevated temperatures (>200°C) .
  • Synthetic Efficiency : Aldehyde condensations (e.g., 4-nitrophenyl or 4-iodophenyl derivatives) achieve higher yields (>95%) compared to the parent compound’s 45% yield, likely due to optimized procedures .
  • Positional Isomerism : 6- and 8-chloro isomers (e.g., 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine) are synthesized via distinct routes, suggesting regioselectivity challenges in chlorination .

Electronic and Reactivity Comparisons

The electron-withdrawing chlorine atom at the 5-position polarizes the triazolopyrazine core, enhancing susceptibility to nucleophilic substitution. Comparatively:

  • Trifluoromethyl Substituent : The 3-CF₃ group in C₆H₂ClF₃N₄ increases lipophilicity (logP: ~2.1 predicted) and may improve blood-brain barrier penetration compared to the parent compound .

Key Insights :

  • Renin Inhibitors: Derivatives incorporating transition-state mimetics (e.g., ACDFOPA) show nanomolar potency against human renin, highlighting the scaffold’s adaptability for enzyme targeting .
  • Antimicrobial Potential: While the parent compound’s activity is predicted in silico, experimental validation is lacking. In contrast, furan-2-yl derivatives demonstrate measurable antifungal effects .

Biologische Aktivität

5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by recent research findings and case studies.

The primary biological activity of this compound is attributed to its role as an inhibitor of specific kinases:

  • c-Met Kinase : This receptor tyrosine kinase is involved in various cellular processes such as proliferation, survival, and migration. Inhibition of c-Met can lead to reduced tumor growth and metastasis.
  • VEGFR-2 Kinase : This receptor is crucial for angiogenesis—the formation of new blood vessels from existing ones. Inhibition of VEGFR-2 disrupts blood supply to tumors, thereby inhibiting their growth.

The compound binds to the active sites of these kinases, blocking their signaling pathways and leading to antiproliferative effects in cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these activities are reported to be in the low micromolar range (around 0.98 µM for A549 cells) .

Biological Activities

This compound exhibits a range of biological activities beyond its anticancer properties:

  • Antimalarial Activity : Research indicates that this compound has significant antimalarial effects against Plasmodium falciparum, with IC50 values as low as 0.016 µM. It appears to inhibit the ATPase PfATP4, disrupting sodium ion regulation within the parasite .
  • Antibacterial Effects : Recent studies have shown that derivatives of triazolo[4,3-a]pyrazine possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated MIC values comparable to established antibiotics like ampicillin .
  • Antidiabetic Properties : Some derivatives have been linked to antidiabetic activities due to their ability to inhibit specific enzymes involved in glucose metabolism .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various derivatives of this compound on A549 cells. The most promising derivative exhibited an IC50 value of 0.98 ± 0.08 µM and was found to induce apoptosis through caspase activation pathways . The study highlighted that these compounds could serve as potential candidates for further development in cancer therapy.

Case Study 2: Antimalarial Efficacy

In a collaborative research effort by the Open Source Malaria consortium, compounds based on the triazolo[4,3-a]pyrazine scaffold were synthesized and tested against chloroquine-sensitive and resistant strains of P. falciparum. The findings revealed that these compounds could significantly inhibit parasite growth by interfering with Na+/H+ ATPase activity .

Summary Table: Biological Activities of this compound

Biological ActivityTarget/PathwayIC50 ValueReference
Anticancerc-Met/VEGFR-20.98 µM
AntimalarialPfATP40.016 µM
AntibacterialStaphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
AntidiabeticEnzyme inhibitionNot specified

Q & A

What are the primary synthetic routes for 5-Chloro-[1,2,4]triazolo[4,3-a]pyrazine, and how do they differ in methodology?

Answer:
Two predominant methods are documented:

  • Classical Cyclization-Alkylation Route : Begins with 2,3-dichloropyrazine, which undergoes hydrazination to form 2-chloro-3-hydrazinopyrazine. Cyclization with carbonic acid halides yields 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine, followed by N-alkylation for substituent diversity. However, this method limits substituent flexibility at position 7 .
  • Electrochemical-Photochemical Synthesis : A two-step process where a 5-substituted tetrazole is electrochemically coupled to 2,6-dimethoxypyrazine. Subsequent UV irradiation (254/265 nm) generates a nitrilimine intermediate, which cyclizes to form the triazolopyrazine core. This method allows broader functionalization and avoids harsh reagents .

What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

  • Potentiometric Titration : Dissolve 0.25 g in anhydrous acetic acid/acetic anhydride (30 mL each), titrate with 0.1 M perchloric acid to the first potential jump. Validates purity (99–101%) and accounts for uncertainties (e.g., Δm = sample mass error, ΔVt = burette volume error) .
  • HPLC for Impurity Profiling : Use a C18 column with 5:95 ACN:H₂O (0.1% H₃PO₄) mobile phase, UV detection at 254 nm. Detects synthesis byproducts (e.g., Impurity A: 1-(4-fluorobenzyl)-3-hydrazino-pyrazin-2(1H)-one) and decomposition products (e.g., Impurity B: oxidized triazolopyrazine-dione) .

How can substituent diversity at position 3 of the triazolopyrazine core be achieved?

Answer:
Modify position 3 using carbonyl reagents or isothiocyanates:

  • Thiosemicarbazide Cyclization : React hydrazinopyrazine with aryl isothiocyanates, followed by desulfurization (e.g., using polymer-supported Mukaiyama’s reagent) to form 3-amino derivatives .
  • Electrochemical Coupling : Introduce trifluoromethyl or aryl groups via photochemical nitrilimine intermediates, enabling rapid cyclization .

How should researchers address discrepancies in quantitative determination results for triazolopyrazines?

Answer:

  • Error Source Analysis : Calculate combined uncertainty (e.g., Δas ≤ 1.0%) from titration volume (ΔVt), molarity (ΔCM), and sample mass (Δm). For example, a 0.22% uncertainty in perchloric acid titration requires recalibration if results exceed 1.0% .
  • Validation : Cross-check with HPLC to rule out interference from impurities (e.g., ≤0.5% total impurities) .

What strategies mitigate impurity interference during triazolopyrazine analysis?

Answer:

  • Storage Conditions : Limit exposure to moisture/light to prevent oxidation (e.g., Impurity B forms under poor storage) .
  • Chromatographic Separation : Optimize HPLC gradients to resolve Impurity A (retention time ≈2.1 min) from the main peak. Use phosphoric acid in the mobile phase to enhance resolution .

How is antimicrobial activity evaluated for triazolopyrazine derivatives?

Answer:

  • Microbiological Screening : Test against gram-negative bacteria (e.g., E. coli) using serial dilution for MIC/MBC determination. For 7-(4-fluorobenzyl)-3-thioxo derivatives, MICs = 12.5 µg/mL and MBCs = 25.0 µg/mL indicate bactericidal activity .
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at position 3 to enhance membrane penetration .

What advanced applications exist for triazolopyrazines in drug discovery?

Answer:

  • c-Met Kinase Inhibition : Derivatives bearing 4-oxo-pyridazinone moieties (e.g., compounds 21a–l) show IC₅₀ values <1 µM against A549 and HeLa cells. Optimize substituents at position 7 for selectivity .
  • Renin Inhibition : Incorporate (1S,2S)-2-amino-1,3-dicyclohexyl-1-hydroxypropane mimetics to block angiotensinogen cleavage .

How does triazolopyrazine stability impact experimental design?

Answer:

  • Decomposition Pathways : Monitor for oxidation products (e.g., Impurity B) via accelerated stability studies (40°C/75% RH). Normalize mass loss during drying to ≤0.5% .
  • Storage Recommendations : Store under inert atmosphere (N₂) at –20°C to prevent hydrolytic ring-opening .

What computational methods support triazolopyrazine research?

Answer:

  • Energetic Material Design : DFT calculations predict detonation velocity (≈8000 m/s) and sensitivity (IS >40 J) for nitro-functionalized derivatives, guiding synthesis of insensitive explosives .
  • Docking Studies : Model interactions between 3-trifluoromethyl derivatives and c-Met kinase’s ATP-binding pocket to prioritize candidates .

How to resolve contradictions in biological activity data across triazolopyrazine analogs?

Answer:

  • SAR Re-evaluation : Compare substituent effects (e.g., 3-CF₃ vs. 3-SCH₃) on logP and hydrogen bonding. For example, 3-CF₃ enhances hydrophobic interactions in kinase targets but reduces solubility .
  • Dose-Response Reproducibility : Validate MIC/MBC assays in triplicate using clinical isolates to rule out strain-specific resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine
Reactant of Route 2
Reactant of Route 2
5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.